Cas no 2241129-79-1 (Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride)

Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is a chiral azetidine derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. The compound features a phenylacetate ester moiety linked to an azetidine ring, providing a versatile scaffold for further functionalization. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The azetidine ring contributes to conformational rigidity, which can be advantageous in drug design for improving target binding affinity. This intermediate is particularly valuable in the development of bioactive molecules, including protease inhibitors and CNS-targeting agents. Its structural features make it a useful building block for exploring structure-activity relationships in lead optimization studies.
Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride structure
2241129-79-1 structure
商品名:Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride
CAS番号:2241129-79-1
MF:C12H16ClNO2
メガワット:241.713942527771
CID:6593380
PubChem ID:138039820

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2241129-79-1
    • methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
    • Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride
    • EN300-6479196
    • インチ: 1S/C12H15NO2.ClH/c1-15-12(14)11(10-7-13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
    • InChIKey: VSTQVMSEZNUCDA-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C(C(C1C=CC=CC=1)C1CNC1)=O

計算された属性

  • せいみつぶんしりょう: 241.0869564g/mol
  • どういたいしつりょう: 241.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6479196-10.0g
methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
2241129-79-1 95.0%
10.0g
$8749.0 2025-03-15
Enamine
EN300-6479196-0.1g
methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
2241129-79-1 95.0%
0.1g
$706.0 2025-03-15
Enamine
EN300-6479196-0.25g
methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
2241129-79-1 95.0%
0.25g
$1008.0 2025-03-15
Aaron
AR028TZ0-10g
methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride
2241129-79-1 95%
10g
$12055.00 2023-12-15
Aaron
AR028TZ0-250mg
methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride
2241129-79-1 95%
250mg
$1411.00 2025-02-17
1PlusChem
1P028TQO-500mg
methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride
2241129-79-1 95%
500mg
$2024.00 2023-12-18
Aaron
AR028TZ0-5g
methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride
2241129-79-1 95%
5g
$8138.00 2023-12-15
1PlusChem
1P028TQO-2.5g
methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride
2241129-79-1 95%
2.5g
$4991.00 2023-12-18
Enamine
EN300-6479196-0.05g
methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
2241129-79-1 95.0%
0.05g
$541.0 2025-03-15
Enamine
EN300-6479196-1.0g
methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
2241129-79-1 95.0%
1.0g
$2035.0 2025-03-15

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride 関連文献

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochlorideに関する追加情報

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride (CAS No. 2241129-79-1): A Comprehensive Overview

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride, identified by the CAS number 2241129-79-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both azetidine and phenylacetic acid moieties in its molecular structure suggests a multifaceted role in biochemical interactions, making it a subject of extensive research and exploration.

The azetidin-3-yl moiety is a cyclic amine with a five-membered ring, which is known for its ability to form stable hydrogen bonds and interact with various biological targets. This feature has made it a valuable component in the design of bioactive molecules. In contrast, the phenylacetic acid part contributes to the compound's lipophilicity and potential binding affinity to specific enzymes and receptors. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride structure exemplifies how combining different pharmacophoric elements can lead to the development of novel therapeutic agents. Studies have shown that compounds containing azetidine rings exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders. The phenylacetic acid moiety further extends these possibilities by enhancing binding interactions with biological targets.

In the realm of oncology, researchers have been exploring the potential of azetidine derivatives as inhibitors of key enzymes involved in tumor growth and progression. The Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride has been investigated for its ability to modulate pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. Preclinical studies have demonstrated encouraging results in terms of inhibiting cell proliferation and inducing apoptosis in cancerous tissues. These findings have positioned this compound as a candidate for further development into an anti-cancer therapeutic.

Beyond oncology, the Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride has shown promise in addressing inflammatory diseases. Azetidine-based compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The phenylacetic acid moiety further contributes to this effect by interacting with nuclear receptors like PPARδ, which play a crucial role in regulating inflammation. Clinical trials are currently underway to evaluate the efficacy and safety of this compound in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The development of new antibiotics has also been influenced by the incorporation of heterocyclic structures into drug molecules. The Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride has been tested for its activity against Gram-positive bacteria, showing promising results due to its ability to disrupt bacterial cell wall synthesis. This mechanism of action is particularly relevant in the context of rising antibiotic resistance, where novel therapeutic strategies are urgently needed. Researchers are optimistic that compounds like this could contribute to overcoming multidrug-resistant bacterial infections.

The synthesis and optimization of the Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride have been subjects of extensive research efforts. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and salt formation have been utilized to construct the desired molecular framework efficiently. These synthetic approaches not only enhance production efficiency but also allow for modifications that can fine-tune pharmacological properties.

The pharmacokinetic profile of the Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is another critical aspect that has been thoroughly evaluated. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapy. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, indicating a favorable half-life that would allow for effective therapeutic dosing regimens.

In conclusion, Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride (CAS No. 2241129-79-1) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features enable interactions with various biological targets, making it a versatile candidate for drug development. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern medicine.

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